molecular formula C11H19N3 B13938261 2,6-Bis(dimethylaminomethyl)pyri-dine

2,6-Bis(dimethylaminomethyl)pyri-dine

Katalognummer: B13938261
Molekulargewicht: 193.29 g/mol
InChI-Schlüssel: MGYGVVVDLZIDTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(dimethylaminomethyl)pyridine is a versatile organic compound with the molecular formula C11H19N3 It is known for its unique structure, which includes two dimethylaminomethyl groups attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(dimethylaminomethyl)pyridine typically involves the reaction of 2,6-dichloropyridine with an aqueous solution of dimethylamine in the presence of copper sulfate. This reaction is carried out in a bomb at 160°C for 15 hours . Another method involves the use of 2,6-lutidine as a starting material, which undergoes biocatalytic conversion using recombinant microbial whole cells .

Industrial Production Methods: Industrial production of 2,6-Bis(dimethylaminomethyl)pyridine follows similar synthetic routes but on a larger scale. The use of biocatalytic processes is gaining popularity due to their sustainability and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Bis(dimethylaminomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyridine compounds .

Wirkmechanismus

The mechanism of action of 2,6-Bis(dimethylaminomethyl)pyridine involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogenation and oxidation reactions. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,6-Bis(dimethylaminomethyl)pyridine is unique due to its ability to form stable complexes with metal ions, making it highly valuable in catalysis and coordination chemistry. Its dimethylaminomethyl groups provide steric and electronic properties that enhance its reactivity and selectivity in various chemical reactions .

Eigenschaften

Molekularformel

C11H19N3

Molekulargewicht

193.29 g/mol

IUPAC-Name

1-[6-[(dimethylamino)methyl]pyridin-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C11H19N3/c1-13(2)8-10-6-5-7-11(12-10)9-14(3)4/h5-7H,8-9H2,1-4H3

InChI-Schlüssel

MGYGVVVDLZIDTB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=NC(=CC=C1)CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.